5-Chloro-2-fluorobenzonitrile

Catalog No.
S1896466
CAS No.
57381-34-7
M.F
C7H3ClFN
M. Wt
155.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-fluorobenzonitrile

CAS Number

57381-34-7

Product Name

5-Chloro-2-fluorobenzonitrile

IUPAC Name

5-chloro-2-fluorobenzonitrile

Molecular Formula

C7H3ClFN

Molecular Weight

155.55 g/mol

InChI

InChI=1S/C7H3ClFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H

InChI Key

GJNJDELEHIGPKJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C#N)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)F

Synthesis of Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate

5-Chloro-2-fluorobenzonitrile is an organic compound with the chemical formula C₇H₃ClFN and a molecular weight of 155.56 g/mol. It is characterized by a benzene ring substituted with both a chlorine atom at the 5-position and a fluorine atom at the 2-position, along with a nitrile group (-C≡N) attached to the benzene ring. This compound typically appears as a white to light yellow crystalline solid and has a melting point ranging from 66 to 69 °C .

The compound is classified as hazardous, with potential toxicity upon skin contact and ingestion, necessitating careful handling in laboratory settings .

Typical of halogenated aromatic compounds. Notably, it can participate in nucleophilic substitution reactions due to the presence of the fluorine atom, which is more reactive than chlorine in such contexts. This allows for reactions under mild conditions, yielding high yields of desired products with minimal formation of undesired isomers .

Some specific reactions include:

  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Reaction with Alkali Metal Hydroxides: Under appropriate conditions, it can react with alkali metal hydroxides to produce phenolic compounds .

Several methods exist for synthesizing 5-chloro-2-fluorobenzonitrile:

  • Halogenation of Benzonitrile: Starting from benzonitrile, chlorination and fluorination can be performed sequentially or simultaneously using appropriate halogenating agents under controlled conditions.
  • Nucleophilic Substitution Reactions: Utilizing precursors like 5-chloro-2-fluorobenzotrifluoride in reactions with nucleophiles such as potassium hydroxide can yield this compound effectively .
  • Vapor Phase Reactions: A method involving vapor phase reactions at elevated temperatures has also been reported to produce halogenated aromatic compounds efficiently .

5-Chloro-2-fluorobenzonitrile finds applications primarily in organic synthesis and pharmaceutical research. Its unique structure makes it a valuable intermediate for synthesizing various biologically active compounds and agrochemicals. Additionally, it may serve as a precursor for materials used in dyes and pigments due to its aromatic properties .

Several compounds share structural similarities with 5-chloro-2-fluorobenzonitrile. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-Chloro-5-fluorobenzonitrileC₇H₃ClFNChlorine and fluorine at different positions
3-Chloro-4-fluorobenzonitrileC₇H₃ClFNDifferent substitution pattern affecting reactivity
BenzonitrileC₇H₅NLacks halogen substituents; serves as a parent compound
4-Chloro-3-fluorobenzonitrileC₇H₃ClFNDifferent substitution pattern affecting properties

These compounds highlight the uniqueness of 5-chloro-2-fluorobenzonitrile through its specific arrangement of functional groups, influencing its reactivity and potential applications in synthetic chemistry.

Halogen exchange reactions represent a fundamental approach for synthesizing 5-chloro-2-fluorobenzonitrile, utilizing nucleophilic aromatic substitution mechanisms to replace chlorine atoms with fluorine atoms in benzonitrile frameworks [1] [2]. The halogen exchange process operates through an addition-elimination mechanism where fluoride anions attack the aromatic ring bearing electron-withdrawing groups such as cyano substituents [3]. Research has demonstrated that the mechanism involves initial formation of a Meisenheimer complex intermediate, followed by elimination of the leaving halide group [1].

Mechanistic Pathway Analysis

The reaction mechanism proceeds via nucleophilic attack of fluoride ions on the aromatic carbon bearing the chlorine substituent [2]. The electron-withdrawing cyano group activates the aromatic ring toward nucleophilic substitution by reducing electron density and stabilizing the intermediate complex [1]. Quantum chemical studies have revealed that halogen-mediated interactions through sigma-hole interactions significantly influence the reaction pathway, with these interactions serving as the driving force in the early stages of halogen exchange processes [3].

The reaction typically follows second-order kinetics, with the rate being dependent on both the concentration of the chlorobenzonitrile substrate and the fluoride nucleophile [2]. Temperature studies have shown activation energies ranging from 25 to 35 kcal/mol for halogen exchange reactions involving benzonitrile derivatives [1].

Catalytic Systems and Phase Transfer Catalysts

Quaternary ammonium salts serve as highly effective phase transfer catalysts for halogen exchange reactions involving fluorobenzonitrile synthesis [1] [4]. Tetrabutylammonium bromide has demonstrated excellent catalytic activity, enabling benzonitrile yields of 92.8% under optimized conditions at 135°C for 4.5 hours [4]. The quaternary ammonium catalysts function by solubilizing alkali metal fluorides in organic solvents and facilitating ion pair formation that enhances nucleophilic reactivity [5].

Crown ether catalysts represent another significant class of phase transfer agents for fluorination reactions [6]. Research has shown that specially designed crown ethers with strategically positioned hydroxyl groups can solubilize potassium fluoride in toluene solution significantly more efficiently than standard 18-crown-6 [6]. Theoretical calculations predict that optimized crown ether catalysts can achieve reaction rates 10,000 times higher than conventional crown ether systems for nucleophilic fluorination of aromatic halides [6].

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Tetrabutylammonium bromide1354.592.8 [4]
18-Crown-6180-2006-865-75 [6]
Modified crown ether150-1703-485-90 [6]
Quaternary phosphonium salts150578-82 [7]

Solvent Effects and Reaction Conditions

Aprotic polar solvents demonstrate superior performance for halogen exchange reactions in benzonitrile synthesis [8] [2]. Dimethyl sulfoxide, sulfolane, N-dimethylformamide, and N-methyl-2-pyrrolidone have been identified as optimal solvents due to their ability to solvate cations while leaving anions relatively unsolvated, thereby enhancing nucleophilic reactivity [2]. The reaction is typically conducted at temperatures ranging from 190°C to 400°C under spontaneously generated pressure conditions [2].

Solvent selection significantly impacts both reaction rate and selectivity [8]. Studies have demonstrated that reaction rates in sulfolane are approximately 2-3 times higher compared to dimethyl sulfoxide for equivalent halogen exchange transformations [2]. The enhanced reactivity in sulfolane is attributed to its higher thermal stability and superior solvation properties for the transition state complex [8].

Microwave-Assisted Synthesis: Kinetic Advantages and Yield Optimization

Microwave-assisted synthesis has emerged as a powerful methodology for enhancing the preparation of 5-chloro-2-fluorobenzonitrile through accelerated reaction kinetics and improved yields [9] [10]. The fundamental principle of microwave heating involves dipolar polarization of polar molecules, causing rapid molecular rotation and generating heat directly within the reaction mixture [11]. This heating mechanism provides significant advantages over conventional thermal methods by achieving rapid initial heating and enhanced reaction rates [12].

Kinetic Enhancement Mechanisms

Microwave irradiation creates localized heating effects known as "hot spots" that can achieve temperatures significantly higher than the bulk solution temperature [13]. These hot spots result in dramatically increased reaction rates compared to conventional heating methods [13]. Molecular jet studies have demonstrated that microwave energy can selectively interact with molecular clusters, causing dissociation and promoting desired chemical transformations [11].

The kinetic advantages of microwave heating are particularly pronounced in benzonitrile synthesis reactions involving polar intermediates [9]. Microwave-assisted reactions typically demonstrate 5 to 15-fold increases in reaction rates compared to conventional heating methods [10]. For benzonitrile derivatives, reaction times can be reduced from several hours to 15-30 minutes while maintaining or improving product yields [9] [14].

Heating MethodTemperature (°C)Time (min)Yield (%)Energy Efficiency
Conventional heating14018070-75Baseline
Microwave irradiation1401090-955.6x higher
Microwave (optimized)1803096-987.6x higher

Dielectric Heating Properties

The effectiveness of microwave heating depends critically on the dielectric properties of the reaction components [10]. Materials with high dielectric loss factors, such as polar solvents and ionic compounds, absorb microwave energy efficiently and convert it to thermal energy [11]. For fluorobenzonitrile synthesis, solvents like acetonitrile demonstrate excellent microwave absorption properties, leading to rapid and uniform heating [10].

Research has shown that the dielectric heating mechanism enables selective heating of specific components within heterogeneous reaction mixtures [11]. This selectivity allows for preferential activation of reactive intermediates while minimizing thermal decomposition of sensitive products [15]. The rapid heating rates achievable with microwave irradiation, often exceeding 10°C per second, prevent thermal equilibrium and maintain high concentrations of reactive species [16].

Yield Optimization Strategies

Systematic optimization of microwave-assisted synthesis parameters has identified key variables for maximizing yields in fluorobenzonitrile production [17] [14]. Temperature control represents the most critical parameter, with optimal ranges typically between 140-180°C for benzonitrile derivatives [9] [14]. Reaction time optimization studies have revealed that yields plateau after 10-30 minutes of microwave irradiation, beyond which minimal additional improvement occurs [18].

Solvent selection plays a crucial role in yield optimization for microwave-assisted reactions [17]. Polar solvents with intermediate dielectric constants provide the best balance between microwave absorption and chemical compatibility [16]. Mixed solvent systems containing both polar and moderately polar components have demonstrated superior performance compared to single-solvent systems [19].

Power level optimization studies indicate that moderate microwave power levels (100-200 watts) provide optimal results for benzonitrile synthesis [20]. Higher power levels can lead to localized overheating and product decomposition, while lower power levels result in insufficient activation energy for efficient conversion [14]. Pulse irradiation protocols, alternating periods of microwave exposure with cooling intervals, have shown promise for sensitive substrates requiring precise temperature control [15].

Continuous Flow Reactor Design for Industrial-Scale Production

Continuous flow reactor technology offers significant advantages for industrial-scale production of 5-chloro-2-fluorobenzonitrile, including enhanced heat and mass transfer, improved reaction control, and increased productivity [21] [22]. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields compared to batch processes [23].

Reactor Design Principles

Tubular flow reactors represent the most commonly employed design for continuous benzonitrile production, typically utilizing stainless steel or glass-lined construction to ensure chemical compatibility [22] [24]. The reactor diameter typically ranges from 6 to 25 millimeters, with lengths varying from 10 to 100 meters depending on the required residence time [22]. Surface area to volume ratios of 750-800 square meters per cubic meter enable efficient heat transfer and temperature control [22].

Temperature control systems incorporate multiple heating zones along the reactor length to optimize reaction kinetics and minimize side reactions [24]. Computational fluid dynamics modeling has demonstrated that maintaining temperature gradients within ±2°C along the reactor length is crucial for consistent product quality [22]. Pressure control systems utilizing back-pressure regulators maintain optimal reaction conditions and prevent phase separation [22].

Reactor ParameterSpecificationPerformance Impact
Internal diameter6-25 mmHeat transfer efficiency
Length10-100 mResidence time control
Surface/volume ratio750-800 m²/m³Temperature uniformity
Operating pressure2-10 barPhase behavior control
Flow rate0.1-2.0 mL/minConversion optimization

Process Intensification Benefits

Continuous flow processing enables significant process intensification compared to traditional batch methods [25] [26]. Heat transfer coefficients in microreactors can be 10-100 times higher than in conventional batch reactors, enabling better thermal management of exothermic reactions [26]. The high surface area to volume ratio facilitates rapid heat removal, preventing hot spot formation and reducing the risk of thermal runaway [22].

Mass transfer enhancement in flow reactors results from the predominance of molecular diffusion over convective mixing in narrow channels [25]. This leads to more uniform concentration profiles and reduced concentration gradients that can cause side reactions [23]. Studies have demonstrated that flow reactors can achieve 90% or higher conversions in residence times 10-15 times shorter than equivalent batch processes [21].

The modular nature of flow systems enables easy scale-up through numbering-up approaches, where multiple identical reactor units operate in parallel [23]. This strategy maintains optimal heat and mass transfer characteristics while increasing overall production capacity [26]. Industrial implementations have demonstrated successful scale-up from laboratory systems processing milligrams per hour to production systems handling kilograms per day [23].

Industrial Implementation Considerations

Commercial-scale continuous flow systems for benzonitrile production typically incorporate multiple process units including mixing, reaction, separation, and purification stages [24] [27]. Feed preparation systems ensure consistent reactant quality and concentration before entering the reactor [24]. Inline analytical monitoring using techniques such as near-infrared spectroscopy enables real-time process control and quality assurance [27].

Heat integration strategies significantly improve energy efficiency in industrial flow processes [26]. Heat exchanger networks recover thermal energy from product streams to preheat incoming reactants, reducing overall energy consumption by 30-50% compared to non-integrated processes [26]. Waste heat recovery systems can further improve process economics by generating steam or providing heating for auxiliary operations [27].

Catalyst management represents a critical consideration for industrial flow processes involving heterogeneous catalysis [27]. Fixed-bed reactor configurations enable continuous operation with solid catalysts, while catalyst regeneration systems maintain activity over extended operating periods [24]. Catalyst lifetime studies have demonstrated stable operation for 1000-2000 hours before regeneration is required [27].

Purification Techniques and Impurity Profiling

Purification of 5-chloro-2-fluorobenzonitrile requires sophisticated analytical and separation techniques to achieve the high purity standards demanded for pharmaceutical and electronic applications [28] [29]. Common impurities in crude benzonitrile products include unreacted starting materials, isomeric byproducts, and trace metal contaminants from catalytic processes [30] [31].

Distillation and Crystallization Methods

Fractional distillation represents the primary purification method for benzonitrile compounds, typically conducted under reduced pressure to minimize thermal decomposition [28] [29]. The optimal distillation conditions involve operating at 40-50 millimeters of mercury pressure with collection of the middle fraction boiling between 96-98°C [28]. Pre-drying with calcium sulfate or calcium chloride is essential to remove trace water that can interfere with distillation efficiency [28] [32].

Recrystallization techniques provide an alternative purification approach particularly effective for removing colored impurities and trace organics [33] [34]. Suitable recrystallization solvents for fluorobenzonitrile derivatives include ethanol-water mixtures, acetonitrile, and hexane-dichloromethane systems [33]. Crystal structure studies have revealed that substitution patterns significantly influence crystallization behavior, with ortho- and meta-fluorobenzonitriles requiring in-situ crystallization techniques due to their low melting points [34].

Purification MethodOperating ConditionsPurity AchievedTypical Yield
Vacuum distillation40-50 mmHg, 96-98°C99.5-99.8%85-90%
Fractional crystallization-20°C, ethanol/water99.0-99.5%75-85%
Column chromatographySilica gel, hexane/ethyl acetate99.8-99.9%70-80%
Zone refiningMultiple passes, controlled cooling99.9%+60-70%

Advanced Analytical Techniques

Gas chromatography coupled with mass spectrometry provides the most sensitive method for impurity analysis in benzonitrile products [35]. Capillary columns with 35% diphenyl and 65% dimethyl polysiloxane stationary phases demonstrate optimal separation for halogenated benzonitrile isomers [35]. Detection limits of 0.12 parts per million can be achieved using selective ion monitoring mode for trace impurity quantification [35].

High-performance liquid chromatography methods enable separation and quantification of polar impurities that are not amenable to gas chromatographic analysis [31] [36]. Reverse-phase columns with acetonitrile-water mobile phases provide excellent resolution for benzonitrile derivatives and their precursors [36]. Ultra-performance liquid chromatography systems can achieve detection limits below 1 part per million for critical impurities [31].

Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for structural confirmation and quantitative purity assessment [33]. Proton nuclear magnetic resonance spectroscopy with internal standards enables accurate determination of product purity with precision better than 0.1% [33]. Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation and can detect trace isomeric impurities [34].

Impurity Identification and Control

Systematic impurity profiling studies have identified the primary degradation pathways and byproducts in benzonitrile synthesis [30] [31]. Hydrolysis reactions can convert benzonitrile to benzoic acid under acidic or basic conditions, requiring careful pH control during processing [29]. Oxidative degradation can produce benzamide and benzoic acid derivatives, necessitating exclusion of air and moisture during storage [30].

Isomeric impurities represent a particular challenge in halogenated benzonitrile purification due to similar physical properties [35]. Gas chromatographic methods with temperature programming can resolve closely related isomers, while mass spectrometric detection provides definitive identification [35]. Quantitative analysis of isomeric impurities requires carefully validated analytical methods with appropriate reference standards [31].

Metal catalyst residues constitute another important impurity class requiring specialized analytical methods [30]. Inductively coupled plasma mass spectrometry enables detection of trace metals at parts per billion levels [29]. Palladium, platinum, and other transition metals commonly used in halogenation reactions must be reduced to acceptable levels for pharmaceutical applications [30].

Impurity ClassTypical ConcentrationAnalytical MethodControl Strategy
Isomeric byproducts0.1-1.0%Gas chromatography-mass spectrometryOptimized reaction conditions
Unreacted starting materials0.5-2.0%High-performance liquid chromatographyExtended reaction time
Hydrolysis products0.01-0.1%Liquid chromatography-mass spectrometryMoisture exclusion
Metal catalysts1-50 ppmInductively coupled plasma-mass spectrometryCatalyst filtration/washing

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (13.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

57381-34-7

Wikipedia

5-Chloro-2-fluorobenzonitirle

Dates

Modify: 2023-08-16

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